molecular formula C17H15Cl2N5S B14945697 2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine

2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B14945697
M. Wt: 392.3 g/mol
InChI Key: CCYONDVESMAYBR-UHFFFAOYSA-N
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Description

2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a piperazine ring, a thiazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenyl isothiocyanate with piperazine to form an intermediate, which is then reacted with pyrimidine derivatives under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine apart is its unique combination of structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C17H15Cl2N5S

Molecular Weight

392.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole

InChI

InChI=1S/C17H15Cl2N5S/c18-12-2-3-13(14(19)10-12)15-11-25-17(22-15)24-8-6-23(7-9-24)16-20-4-1-5-21-16/h1-5,10-11H,6-9H2

InChI Key

CCYONDVESMAYBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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